4-(Iodomethyl)piperidine Hydrochloride
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Overview
Description
4-(Iodomethyl)piperidine Hydrochloride is a chemical compound with the molecular formula C6H13ClIN and a molecular weight of 261.53 g/mol . This compound features an iodomethyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis . The presence of the iodine atom allows for various chemical modifications, making it valuable in research and industrial applications .
Preparation Methods
The synthesis of 4-(Iodomethyl)piperidine Hydrochloride typically involves the iodination of 4-methylpiperidine. One common method includes the reaction of 4-methylpiperidine with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods often employ large-scale batch reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
4-(Iodomethyl)piperidine Hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often employing palladium or nickel catalysts.
Common reagents used in these reactions include sodium iodide, potassium carbonate, and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or catalysts used .
Scientific Research Applications
4-(Iodomethyl)piperidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)piperidine Hydrochloride largely depends on its role as an intermediate in chemical reactions. This versatility makes it a valuable tool in the synthesis of complex molecules with specific biological or chemical properties .
Comparison with Similar Compounds
4-(Iodomethyl)piperidine Hydrochloride can be compared to other piperidine derivatives, such as:
4-(Chloromethyl)piperidine Hydrochloride: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
4-(Bromomethyl)piperidine Hydrochloride: Contains a bromine atom, offering different chemical properties and reactivity compared to the iodomethyl derivative.
4-(Hydroxymethyl)piperidine Hydrochloride: Features a hydroxyl group, making it more suitable for certain types of chemical reactions and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
4-(iodomethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFAIGAKVGADQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CI.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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